1-(4-Fluorophenyl)isoquinoline
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQQLQAYZXPOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 4 Fluorophenyl Isoquinoline and Its Derivatives
Catalytic Strategies for Isoquinoline (B145761) Ring Formation
Transition-metal-catalyzed reactions have become a cornerstone for the synthesis of isoquinolines, offering high efficiency and functional group tolerance. researchgate.net These methods often proceed through C-H activation, a powerful strategy that avoids the pre-functionalization of starting materials. niscpr.res.in
Transition Metal-Catalyzed C-H Activation and Annulation Approaches
C-H activation and subsequent annulation reactions provide a direct and atom-economical route to the isoquinoline core. niscpr.res.in Various transition metals, including rhodium, ruthenium, palladium, and nickel, have been successfully employed to catalyze these transformations. researchgate.net
Rhodium catalysts are particularly effective in promoting the synthesis of isoquinolines. thieme-connect.com Rhodium(III)-catalyzed C-H activation and annulation of aryl ketone O-acyloximes with internal alkynes is a notable example, proceeding under redox-neutral conditions where the N-O bond of the oxime acts as an internal oxidant. acs.orgnih.gov This approach allows for the synthesis of a variety of substituted isoquinolines. acs.org
Another powerful rhodium-catalyzed method involves the reaction of benzylidenehydrazones with internal alkynes, which can selectively yield isoquinolines through the cleavage of N-N and C=N bonds. acs.org Furthermore, rhodium(III)-catalyzed annulation of acetophenone (B1666503) O-acetyl oximes with allenoates provides access to isoquinoline derivatives with high regioselectivity. acs.org The versatility of rhodium catalysis is also demonstrated in the synthesis of isoquinolines from arylhydrazines and alkynes, showcasing a direct C-H functionalization pathway. rsc.org
The reaction of benzimidates with α-diazo carbonyl compounds, catalyzed by rhodium, leads to the formation of indene[1,2-c]isoquinoline-11-one, highlighting the ability to construct complex fused systems. sioc-journal.cn Additionally, vinyl selenone has been utilized as an effective acetylene (B1199291) surrogate in rhodium-catalyzed annulative coupling reactions to produce 3,4-unsubstituted isoquinolines under mild conditions. organic-chemistry.org
| Starting Materials | Catalyst System | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Aryl ketone O-acyloximes and internal alkynes | [Cp*RhCl2]2-NaOAc | Redox-neutral, N-O bond as internal oxidant | Substituted isoquinolines | acs.orgnih.gov |
| Benzylidenehydrazones and internal alkynes | Rhodium catalyst | Selective N-N and C=N bond cleavage | Isoquinolines and indenes | acs.org |
| Arylhydrazines and alkynes | Rhodium catalyst | Direct C-H functionalization | 1-(4-fluorophenyl)isoquinoline and derivatives | rsc.org |
| Benzimidates and α-diazo carbonyl compounds | Rhodium catalyst | C-H activation/carbenoid insertion/dehydration | Indene[1,2-c]isoquinoline-11-one | sioc-journal.cn |
| Benzimidates and vinyl selenone | Rhodium catalyst | Acetylene surrogate, mild conditions | 3,4-Nonsubstituted isoquinolines | organic-chemistry.org |
Ruthenium catalysts offer a cost-effective and highly regioselective alternative to rhodium for isoquinoline synthesis. ajgreenchem.com A notable green synthesis approach utilizes a Ru(II)/PEG-400 system for the C-H/N-N bond functionalization of 1-(diphenylmethylene) hydrazine (B178648) with aryl-substituted acetylenes, affording 1-phenyl isoquinoline derivatives. niscpr.res.in This method is advantageous due to its use of a biodegradable solvent and a recyclable catalyst. niscpr.res.in
Ruthenium-catalyzed annulation of N-Cbz hydrazones with internal alkynes via C-H/N-N bond activation provides a rapid, additive- and external oxidant-free synthesis of isoquinolines, particularly when assisted by microwave irradiation in a green solvent like PEG-400. thieme-connect.com Furthermore, ruthenium-catalyzed C-H/N-O bond functionalization has enabled the synthesis of isoquinolones in water, an environmentally benign solvent. acs.org
Palladium and nickel catalysts are also instrumental in the synthesis of the isoquinoline framework. ajgreenchem.com Palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters leads to the formation of 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com Another approach involves the palladium-catalyzed sequential activation of C(sp2)–H and C(sp3)–H bonds for the synthesis of dihydro-isoquinolines. rsc.org
Palladium catalysis has also been employed for the selective synthesis of isoquinoline N-oxides through an oxime-directed C-H activation–annulation reaction. thieme-connect.com Nickel catalysis provides an alternative route, for instance, in the reaction of 1,2,3-benzotriazinones with alkynes to produce isoquinolones. aablocks.com However, these reactions can be sensitive to steric hindrance. aablocks.com
| Catalyst | Starting Materials | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Palladium | N-methoxy benzamides and 2,3-allenoic acid esters | High regioselectivity for hydroisoquinolones | 3,4-Substituted hydroisoquinolones | mdpi.com |
| Palladium | - | Sequential C(sp2)–H and C(sp3)–H activation | Dihydro-isoquinolines | rsc.org |
| Palladium | Oximes | Selective formation of N-oxides | Isoquinoline N-oxides | thieme-connect.com |
| Nickel | 1,2,3-Benzotriazinones and alkynes | Denitrogenative transannulation | Isoquinolones | aablocks.com |
Chelation-assisted C-H activation is a powerful strategy that directs the metal catalyst to a specific C-H bond, enabling high regioselectivity in the synthesis of isoquinolines. researchgate.netpolito.it This approach involves the use of a directing group within the substrate that coordinates to the transition metal, facilitating the cleavage of a proximal C-H bond. researchgate.net
Rhodium(I)-catalyzed chelation-assisted C-H bond activation of aromatic imines or oximes with alkynes is a well-established method. ajgreenchem.comnih.gov The proposed mechanism for the rhodium-catalyzed reaction of ketoximes and alkynes involves the oxidative addition of Rh(I) to an ortho-C-H bond, followed by alkyne insertion, reductive elimination, intramolecular electrocyclization, and aromatization to form the isoquinoline product. nih.govacs.org Similarly, rhodium(III)-catalyzed syntheses often proceed through a chelation-assisted C-H activation pathway. nih.govrsc.org
Metal-Free and Green Synthetic Approaches
While transition-metal catalysis is dominant, efforts are being made to develop metal-free and greener synthetic routes to isoquinolines. nih.gov These approaches aim to reduce the reliance on expensive and potentially toxic metals and to utilize more environmentally friendly reaction conditions. nih.gov
One such strategy is the use of photocatalysis. rsc.org For example, a relay photoredox catalysis strategy has been developed for the construction of the indolo[2,1-a]isoquinoline framework. rsc.org Another approach involves a photocatalytic proton-coupled electron transfer (PCET) process for the synthesis of isoquinoline-1,3-diones from acrylamides using organic photocatalysts, which avoids the need for metal complexes and strong acids. acs.orgbohrium.comnih.gov
The use of green solvents, such as polyethylene (B3416737) glycol (PEG), in combination with recyclable catalysts, as seen in some ruthenium-catalyzed reactions, represents a significant step towards more sustainable isoquinoline synthesis. niscpr.res.inresearchgate.net Microwave-assisted synthesis in green solvents has also been shown to be an efficient and sustainable method for preparing isoquinolines. researchgate.net
Multi-Component Reaction Sequences for Dihydropyrrolo[2,1-a]isoquinoline Formation
Multi-component reactions (MCRs) have emerged as powerful tools in the synthesis of complex heterocyclic systems from simple starting materials in a single step, thereby increasing efficiency and reducing waste. The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, which can be derived from isoquinoline precursors, is a core structural motif in many natural products and pharmacologically active compounds. d-nb.info
One notable MCR approach for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines involves the reaction of an isoquinoline derivative, an alkyne, and a third component, which can be an acid or another reactive species. d-nb.inforsc.org For instance, a three-component reaction between 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and a CH-acid can yield C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. d-nb.info While this specific example does not directly yield a this compound derivative, the underlying principle of using an appropriately substituted isoquinoline precursor can be conceptually extended.
Another versatile MCR involves the reaction of isatin (B1672199), tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid. acs.orgacs.org This reaction proceeds through the formation of a spirooxindole intermediate, followed by cleavage of the C2–C3 bond of the isatin moiety to generate an isocyanate, which then reacts further to form the dihydropyrrolo[2,1-a]isoquinoline system. acs.orgacs.org The incorporation of a 4-fluorophenyl group could be envisioned by using a terminal alkyne bearing this substituent.
A summary of a relevant multi-component reaction is presented below:
| Reactants | Catalyst/Reagent | Product Type | Reference |
| 1-Aroyl-3,4-dihydroisoquinolines, Dimethyl acetylenedicarboxylate, CH-acids | Microwave irradiation | C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines | d-nb.info |
| Isatin, Tetrahydroisoquinoline, Terminal alkyne | Benzoic acid | N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides | acs.orgacs.org |
Classical and Modern Cyclization Reactions
Adaptations of Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch Methodologies (Conceptual Framework)
The classical methods for isoquinoline synthesis, namely the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, remain cornerstones of heterocyclic chemistry and can be conceptually adapted for the synthesis of this compound. nih.govnumberanalytics.com
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl3) or phosphorus pentoxide (P2O5) to yield a 3,4-dihydroisoquinoline (B110456), which can then be oxidized to the corresponding isoquinoline. wikipedia.orgorganic-chemistry.org To synthesize this compound via this route, one would conceptually start with a β-phenylethylamine and acylate it with a derivative of 4-fluorobenzoic acid. The resulting amide would then be subjected to Bischler-Napieralski conditions.
The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgmdpi.com For the synthesis of a 1-(4-fluorophenyl) substituted isoquinoline, a β-phenylethylamine would be reacted with 4-fluorobenzaldehyde (B137897). The resulting tetrahydroisoquinoline would then require oxidation to the aromatic isoquinoline.
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.comorganicreactions.org To apply this to the synthesis of this compound, one would condense 4-fluorobenzaldehyde with a 2,2-dialkoxyethylamine to form the corresponding Schiff base, which is then cyclized under acidic conditions. wikipedia.orgnih.gov
| Reaction Name | Conceptual Starting Materials for this compound | Intermediate Product | Final Product |
| Bischler-Napieralski | β-phenylethylamine and 4-fluorobenzoyl chloride | 3,4-Dihydroisoquinoline | This compound (after oxidation) |
| Pictet-Spengler | β-phenylethylamine and 4-fluorobenzaldehyde | Tetrahydroisoquinoline | This compound (after oxidation) |
| Pomeranz-Fritsch | 4-Fluorobenzaldehyde and 2,2-dialkoxyethylamine | Isoquinoline | This compound |
Electrophilic Activation and Cyclodehydration Routes
Modern advancements in cyclization reactions often rely on the electrophilic activation of amides followed by cyclodehydration. A versatile method involves the use of trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of a mild base like 2-chloropyridine. acs.orgnih.govorganic-chemistry.orgnih.gov This approach allows for the direct conversion of various amides to isoquinoline and β-carboline derivatives under mild conditions. acs.orgnih.govorganic-chemistry.orgnih.gov
For the synthesis of a this compound derivative, a suitable N-phenethylamide precursor would be required. The electrophilic activation of the amide by Tf2O generates a highly electrophilic nitrilium ion (or a pyridinium (B92312) adduct), which is then trapped by the aromatic ring in an intramolecular cyclization. nih.govorganic-chemistry.org Subsequent deprotonation yields the 3,4-dihydroisoquinoline, which can be oxidized to the desired isoquinoline. This method is notable for its tolerance of a wide range of functional groups, including halogens, making it suitable for substrates containing a 4-fluorophenyl moiety. acs.orgorganic-chemistry.org
Functional Group Interconversions and Post-Synthetic Modifications on Isoquinoline Scaffolds
Strategies for Introducing the 4-Fluorophenyl Moiety
The 4-fluorophenyl group can be introduced at the C1 position of the isoquinoline core through various cross-coupling reactions. A common and effective method is the Suzuki-Miyaura coupling. This involves the reaction of a C1-halogenated isoquinoline (e.g., 1-chloroisoquinoline) with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.
Another approach is the direct C-H functionalization of the isoquinoline core. Rhodium-catalyzed direct C-H functionalization of arylhydrazines has been shown to be an efficient method for the synthesis of 1-arylisoquinolines. rsc.org While not explicitly demonstrated for the 4-fluorophenyl derivative in the provided context, this methodology offers a potential route.
A summary of a reported synthesis of this compound is provided below:
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product | Yield | Reference |
| Arylhydrazine | Phenylacetylene | Rhodium catalyst | This compound | 72% | rsc.org |
| 1-Chloroisoquinoline | (4-Fluorophenyl)boronic acid | Palladium catalyst | This compound | - | researchgate.net |
Derivatization at Various Positions of the Isoquinoline Core
The isoquinoline scaffold allows for derivatization at multiple positions, enabling the synthesis of a diverse library of compounds. nih.gov Functionalization can occur on both the benzene (B151609) and pyridine (B92270) rings of the isoquinoline nucleus.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for modifying the isoquinoline core. thieme-connect.comthieme-connect.de Regioselective C-H functionalization of isoquinoline N-oxides can be achieved using N-alkenoxyheteroarenium salts, allowing for the introduction of various substituents. thieme-connect.comthieme-connect.de While the primary focus of these methods is often on positions other than C1, they highlight the potential for late-stage modification of the isoquinoline skeleton.
Substitution on the Benzene Ring: The benzene portion of the isoquinoline ring can be functionalized through electrophilic aromatic substitution reactions. The positions most susceptible to substitution are generally C5 and C8.
Substitution on the Pyridine Ring: The pyridine ring can also be functionalized. For instance, 1,4-difunctionalization of isoquinoline can be achieved through a nucleophilic addition at the C1 position followed by electrophilic trapping at the C4 position. researchgate.net
The development of diverse synthetic methodologies continues to expand the toolkit available for the synthesis and derivatization of this compound and related structures, paving the way for the discovery of new therapeutic agents.
Advanced Spectroscopic and Crystallographic Characterization of 1 4 Fluorophenyl Isoquinoline Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton and carbon atoms within the 1-(4-fluorophenyl)isoquinoline scaffold.
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the aromatic protons of both the isoquinoline (B145761) and the 4-fluorophenyl moieties. The protons on the isoquinoline ring system generally appear in the downfield region, from approximately 7.0 to 9.4 ppm. For instance, in a related substituted isoquinoline, the proton at the C-1 position of the isoquinoline ring appears as a singlet at 9.34 ppm. rsc.org Protons of the phenyl ring and the isoquinoline ring can exhibit complex splitting patterns (multiplets, doublets, and triplets) due to spin-spin coupling. rsc.org The protons on the 4-fluorophenyl group typically show a doublet of doublets or a multiplet pattern arising from both proton-proton and proton-fluorine couplings. For example, in a similar structure, the protons on a fluorophenyl group appear as a multiplet in the range of 7.48-7.51 ppm and a triplet between 7.01-7.06 ppm. rsc.org
Table 1: Illustrative ¹H NMR Chemical Shifts for this compound and Related Structures
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| Isoquinoline H-1 | ~9.34 | s | - | rsc.org |
| Aromatic H | 7.48-7.51 | m | - | rsc.org |
| Aromatic H | 7.40-7.43 | d | 8.16 | rsc.org |
| Aromatic H | 7.01-7.06 | t | 8.8 | rsc.org |
| Aromatic H | 8.04-8.07 | m | - | rsc.org |
| Aromatic H | 7.62-7.64 | m | - | rsc.org |
| Aromatic H | 7.30-7.34 | m | - | rsc.org |
| Aromatic H | 7.18-7.22 | m | - | rsc.org |
| Aromatic H | 7.09 | t | 7.0 | rsc.org |
| Aromatic H | 6.92 | t | 6.9 | rsc.org |
Note: The data presented are illustrative and may vary depending on the specific substituted isoquinoline derivative and the solvent used.
The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The carbon atoms of the aromatic rings typically resonate in the range of 115 to 165 ppm. The carbon atom attached to the fluorine atom (C-4' of the fluorophenyl group) exhibits a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive diagnostic feature. For instance, in a compound containing a fluorophenyl group, the carbon directly bonded to fluorine shows a doublet with a large coupling constant (d, J = 250 Hz). acs.org The quaternary carbons, including the C-1 of the isoquinoline directly attached to the phenyl ring, can be identified by their lower intensity and lack of signals in DEPT-135 spectra. The chemical shifts of the carbons in the isoquinoline core are well-defined, with typical values for the parent isoquinoline being C-1 at 152.5 ppm and C-3 at 143.1 ppm. ipb.pt
Table 2: Representative ¹³C NMR Chemical Shifts for this compound and Related Structures
| Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C-4' (C-F) | 157.8 (d, J = 250 Hz) | acs.org |
| Quaternary Carbons | 163.8, 161.3 | rsc.org |
| Aromatic CH | 134.6, 134.5, 133.5, 133.4 | rsc.org |
| Aromatic CH | 119.2, 115.8, 115.5 | rsc.org |
| Isoquinoline C-1 | ~151.6 | rsc.org |
| Isoquinoline Quaternary | ~138.0, ~136.8, ~136.7, ~136.3, ~134.4 | rsc.org |
| Aromatic CH | ~131.0, ~130.4, ~130.2, ~129.0, ~128.7, ~128.5, ~127.6, ~127.4, ~126.7, ~125.7 | rsc.org |
Note: The data presented are illustrative and may vary depending on the specific substituted isoquinoline derivative and the solvent used.
To unambiguously assign all proton and carbon signals and to determine the through-space proximity of atoms, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify adjacent protons in the isoquinoline and fluorophenyl rings. ipb.ptresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying long-range (two or three bond) correlations between protons and carbons. ipb.ptresearchgate.net This allows for the assignment of quaternary carbons and the definitive connection of the 4-fluorophenyl substituent to the C-1 position of the isoquinoline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, which is particularly useful for determining the preferred conformation and stereochemistry of the molecule. ipb.ptresearchgate.netlibretexts.org For instance, a NOESY correlation between a proton on the fluorophenyl ring and a proton on the isoquinoline ring would provide strong evidence for their spatial closeness. uniovi.es
Vibrational Spectroscopy for Molecular Structure Confirmation
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key vibrational frequencies include:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1450-1620 cm⁻¹ region are characteristic of the isoquinoline and phenyl rings. For example, a related compound, 3,4-bis(4-fluorophenyl)isoquinoline, shows bands in this region at 1615, 1574, 1513, and 1490 cm⁻¹. rsc.org
C-F stretching: A strong absorption band, typically in the range of 1150-1250 cm⁻¹, is indicative of the carbon-fluorine bond in the 4-fluorophenyl group. rsc.org
Out-of-plane C-H bending: Bands in the 700-900 cm⁻¹ region provide information about the substitution pattern of the aromatic rings.
Table 3: Characteristic FT-IR Frequencies for this compound and Related Structures
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C=C Stretching | 1615, 1574, 1513, 1490 | rsc.org |
| C-F Stretching | 1216, 1155 | rsc.org |
| Aromatic C-H Bending | 840, 819 | rsc.org |
Note: The data presented are illustrative and may vary depending on the specific substituted isoquinoline derivative.
Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show:
Aromatic ring breathing modes: Strong, sharp bands characteristic of the aromatic systems. In related fluorophenyl-containing compounds, these are observed around 1608 cm⁻¹ and 1563 cm⁻¹. researchgate.net
C=C stretching vibrations: Similar to FT-IR, these appear in the 1500-1650 cm⁻¹ region. For instance, stilbene, which contains a C=C bond, shows a band at 1635 cm⁻¹. usda.gov
C-F stretching: The C-F vibration is also observable in the Raman spectrum.
The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of the chemical structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds, providing precise mass measurements that lead to the unambiguous determination of elemental composition. For this compound, HRMS analysis in positive ion mode would yield a protonated molecule [M+H]⁺. The high accuracy of the mass measurement allows for the calculation of a single, unique elemental formula, C₁₅H₁₁FN, confirming the compound's identity.
Beyond elemental composition, tandem mass spectrometry (MS/MS) experiments, often conducted using techniques like collision-induced dissociation (CID), provide detailed insights into the molecule's structure through controlled fragmentation. The fragmentation patterns of isoquinoline alkaloids are well-studied and typically involve characteristic bond cleavages. nih.gov For this compound, the fragmentation cascade is expected to be influenced by the stable isoquinoline core and the fluorophenyl substituent.
Systematic investigations into the fragmentation of isoquinoline alkaloids reveal that cleavages often occur around the nitrogen atom and through retro-Diels-Alder (RDA) reactions within the heterocyclic system. nih.govscielo.br The primary fragmentation pathways for this compound would likely involve the cleavage of the C1-C(phenyl) bond, leading to the formation of distinct fragment ions corresponding to the fluorophenyl cation and the isoquinoline moiety. The stability of these fragments provides a diagnostic fingerprint for the compound.
Table 1: Predicted HRMS Data and Major Fragmentation Pathways for this compound
| Ion | Formula | Calculated m/z (monoisotopic) | Description |
| [M+H]⁺ | C₁₅H₁₁FN | 224.0921 | Protonated molecular ion. Its precise mass confirms the elemental composition. nih.gov |
| [M-HCN]⁺ | C₁₄H₉F | 196.0710 | Loss of neutral hydrogen cyanide from the isoquinoline ring, a common fragmentation for nitrogen heterocycles. |
| [C₁₅H₁₀F]⁺ | C₁₅H₁₀F | 207.0764 | Loss of a hydrogen atom and a proton, potentially leading to a stabilized radical cation. |
| [C₉H₇N]⁺ | C₉H₇N | 129.0578 | Fragment corresponding to the isoquinoline moiety following cleavage of the C-C bond to the phenyl ring. |
| [C₆H₄F]⁺ | C₆H₄F | 95.0291 | Fragment corresponding to the fluorophenyl cation. |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. americanpharmaceuticalreview.com It provides precise information on bond lengths, bond angles, and the conformation of molecules in the solid state, as well as how these molecules arrange themselves to form a crystal lattice.
Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure. researchgate.netnih.govspringernature.com While the parent this compound is achiral, SC-XRD provides crucial data on its conformation, specifically the spatial relationship between the planar isoquinoline ring system and the 4-fluorophenyl substituent.
The key conformational descriptor is the dihedral angle between the plane of the isoquinoline ring and the plane of the 4-fluorophenyl ring. In related structures, this angle is significantly non-zero, indicating a twisted conformation that minimizes steric hindrance. For instance, analysis of a derivative, 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, reveals a dihedral angle of 32.23 (4)° between the 4-fluorophenyl ring and the adjacent propenone moiety, demonstrating the energetic preference for a non-planar arrangement. nih.gov Similarly, studies on other fluorinated isoquinoline derivatives confirm that the molecule adopts a conformation where the aromatic rings are twisted relative to each other. acs.org This twisting is a critical feature of the molecule's solid-state structure.
Table 2: Representative Crystallographic Data for a Related Fluorophenyl-Substituted Heterocycle
| Parameter | Value | Source |
| Compound | 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| Dihedral Angle (Fluorophenyl Ring vs. Adjacent Plane) | 32.23 (4)° | nih.gov |
| C-F Bond Length | 1.357 (1) Å | nih.gov |
Note: This data is for a structurally related compound and serves to illustrate typical geometric parameters.
The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of intermolecular interactions. acs.org In the case of this compound, the presence of aromatic rings and a fluorine atom gives rise to a variety of non-covalent interactions that dictate the supramolecular architecture.
Analysis of related crystal structures shows that C-H···π interactions are a dominant feature, where hydrogen atoms from one molecule interact with the electron-rich π-systems of the isoquinoline or fluorophenyl rings of a neighboring molecule. acs.orgresearchgate.net Furthermore, π-π stacking interactions between parallel-displaced aromatic rings contribute significantly to the stabilization of the crystal lattice. researchgate.net
Table 3: Common Intermolecular Interactions in Fluorophenyl-Containing Heterocyclic Crystals
| Interaction Type | Description | Typical Distance Range (Å) | Source |
| C-H···π | A hydrogen atom interacting with the face of an aromatic ring. | 2.5 - 2.9 | acs.orgresearchgate.net |
| π···π Stacking | Attraction between parallel aromatic rings. | 3.3 - 3.8 | researchgate.net |
| C-H···F | A weak hydrogen bond between a C-H donor and a fluorine acceptor. | 2.2 - 2.6 | acs.org |
| F···F | Interaction between fluorine atoms on adjacent molecules. | ~2.7 - 3.0 | acs.org |
| C-H···N | A weak hydrogen bond involving the isoquinoline nitrogen as an acceptor. | 2.4 - 2.8 | researchgate.net |
Computational and Theoretical Investigations of 1 4 Fluorophenyl Isoquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of 1-(4-fluorophenyl)isoquinoline at an electronic level. These methods model the molecule's electron distribution and energy states to elucidate its chemical characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are used to optimize the molecular geometry and predict its electronic properties. dergipark.org.trresearchgate.netescholarship.orgajchem-a.com
These calculations provide a detailed picture of the molecule's three-dimensional shape, including bond lengths, bond angles, and dihedral angles. The optimized geometry reveals the relative orientation of the fluorophenyl and isoquinoline (B145761) rings, which is crucial for understanding its interaction with other molecules. iucr.org DFT also allows for the calculation of various electronic properties that serve as descriptors of reactivity. rsc.org Parameters such as ionization potential, electron affinity, chemical hardness, and electronegativity can be derived, offering a quantitative measure of the molecule's stability and propensity to engage in chemical reactions. ajchem-a.com For instance, studies on similar fluorinated heterocyclic compounds demonstrate that DFT can effectively correlate these calculated parameters with experimentally observed reactivity. ajchem-a.com
| Property | Description | Typical Computational Method |
| Optimized Geometry | Predicts the most stable 3D arrangement of atoms, including bond lengths and angles. | DFT (e.g., B3LYP/6-311G(d,p)) |
| Electronic Energy | Calculates the total electronic energy of the molecule in its ground state. | DFT, Hartree-Fock (HF) |
| Reactivity Descriptors | Quantifies chemical reactivity through parameters like hardness, softness, and electrophilicity. | DFT-derived HOMO/LUMO energies |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgimperial.ac.uk For this compound, FMO analysis is critical for understanding its electronic transitions and reaction mechanisms. researchgate.net
The HOMO represents the ability to donate an electron, and its energy level is related to the ionization potential. The LUMO, conversely, represents the ability to accept an electron, and its energy is related to the electron affinity. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.com
In this compound, DFT calculations show that the HOMO is typically localized over the electron-rich isoquinoline ring system, while the LUMO may be distributed across both the isoquinoline and the fluorophenyl moieties. researchgate.netccspublishing.org.cnuni-giessen.de The presence of the fluorine atom, an electron-withdrawing group, can influence the energy levels of these orbitals, thereby tuning the molecule's electronic and optical properties. researchgate.net This analysis is particularly important in the design of materials for applications like organic light-emitting diodes (OLEDs), where the HOMO-LUMO gap dictates the emission color. acs.org
| Orbital | Description | Significance for this compound |
| HOMO | Highest energy orbital containing electrons; acts as an electron donor. | Typically localized on the isoquinoline core; energy level influences electron-donating ability. |
| LUMO | Lowest energy orbital without electrons; acts as an electron acceptor. | Distribution affects electron-accepting ability and site of nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other chemical species, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netnih.gov
For this compound, an MEP map would typically show negative potential (colored red or yellow) around the nitrogen atom of the isoquinoline ring due to its lone pair of electrons. This region is a likely site for electrophilic attack or hydrogen bonding interactions. researchgate.netresearchgate.net The fluorine atom, being highly electronegative, also creates a region of negative potential. Conversely, positive potential (colored blue) is generally found around the hydrogen atoms, particularly those attached to the aromatic rings, indicating these are sites for potential nucleophilic attack. researchgate.net MEP analysis is invaluable for understanding noncovalent interactions, such as those involved in crystal packing or receptor-ligand binding. acs.org
Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR spectra. nih.gov For this compound, these calculations can predict the chemical shifts for each unique proton, carbon, and the fluorine atom, aiding in the assignment of experimental spectra. nih.govniscpr.res.inacs.org
IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. dergipark.org.tr These theoretical frequencies are often scaled to correct for anharmonicity and the limitations of the computational method, providing a predicted IR spectrum that can be compared with experimental FT-IR data to identify characteristic vibrational modes, such as C-H, C=N, C=C, and C-F stretching and bending. niscpr.res.in
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max). niscpr.res.inacs.org For this compound, these calculations help to assign the observed absorption bands to specific electronic transitions, such as π-π* transitions within the aromatic system. acs.org
| Spectrum | Predicted Parameter | Computational Method |
| NMR | Chemical Shifts (δ) | DFT/GIAO |
| IR | Vibrational Frequencies (cm⁻¹) | DFT |
| UV-Vis | Absorption Wavelengths (λ_max) | TD-DFT |
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. researchgate.net An MD simulation of this compound would involve solving Newton's equations of motion for the system, providing a trajectory that reveals its dynamic behavior. galaxyproject.orgvolkamerlab.org
Noncovalent Interactions and Intermolecular Forces Analysis
The fluorine atom in this compound plays a significant role in mediating a variety of noncovalent interactions that govern its solid-state packing and interactions with other molecules. acs.org Computational methods are essential for identifying and quantifying these weak forces. researchgate.netucl.ac.uk
Key interactions involving the fluorophenyl group include:
C-H···F Hydrogen Bonds: These are weak hydrogen bonds where a C-H bond acts as the donor and the electronegative fluorine atom acts as the acceptor.
C-F···π Interactions: The electron-rich π system of the isoquinoline ring can interact favorably with the electrophilic region of the C-F bond. acs.org
C-F···F-C Interactions: These are contacts between fluorine atoms on adjacent molecules, which can be either attractive or repulsive depending on their geometry and the electrostatic potential around the atoms. researchgate.netacs.org
C-H···O, C-H···π, and π···π Interactions
Computational analyses of isoquinoline derivatives reveal the significant role of weak intermolecular interactions in stabilizing their crystal structures. A study on 1-(4-fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline, a structurally related compound, demonstrated that C-H···O, C-H···π, and π···π interactions are instrumental in holding the molecules together within the crystal lattice. electronicsandbooks.comresearchgate.net
C-H···π interactions are also prevalent, where a C-H bond points towards the electron-rich π-system of an aromatic ring. In the case of this compound, the C-H bonds of the isoquinoline core can interact with the π-face of the fluorophenyl ring of an adjacent molecule, and vice-versa. These interactions are highly directional and play a crucial role in the precise arrangement of molecules in the crystal. nih.gov The strength of these interactions is dependent on the electronic nature of the aromatic system, with electron-rich aromatic residues like tryptophan and tyrosine in biological systems being particularly effective participants. rsc.org
A summary of typical non-covalent interactions observed in related isoquinoline structures is presented in Table 1.
Table 1: Common Non-Covalent Interactions in Isoquinoline Derivatives
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| C-H···O | C-H | Oxygen Atom | 2.2 - 3.2 | Crystal lattice stabilization |
| C-H···π | C-H | Aromatic π-system | 2.5 - 3.5 | Molecular conformation and packing |
| π···π Stacking | Aromatic π-system | Aromatic π-system | 3.3 - 3.8 | Crystal packing and electronic properties |
Halogen Bonding, including C-H···F and C-F···F-C Interactions
The presence of a fluorine atom on the phenyl ring of this compound introduces the possibility of halogen bonding, a class of non-covalent interactions that has garnered significant interest in crystal engineering and medicinal chemistry.
C-H···F hydrogen bonds are a common feature in the crystal structures of fluorinated organic molecules. acs.org These interactions, where a carbon-bound hydrogen atom acts as a donor to a fluorine atom, are generally considered weak but can have a substantial cumulative effect on the crystal packing. Studies on fluorinated isoquinoline derivatives have shown that C-H···F interactions can direct the formation of specific supramolecular motifs. acs.org
More intriguing are the C-F···F-C interactions, which have been a subject of debate regarding their stabilizing or destabilizing nature. Research on 1-(4-fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline has provided evidence for the existence of these contacts. electronicsandbooks.comresearchgate.net These interactions are classified based on their geometry, with type I and type II being the most common. A charge density analysis of a related isoquinoline derivative revealed a C-F···F-C contact across a center of symmetry, suggesting a stabilizing interaction. researchgate.net The interaction energies for fluorine-mediated interactions have been calculated to be in the range of -0.3 to -6.0 kcal/mol, indicating their potential to influence molecular conformation and packing.
A detailed investigation into a difluorinated isoquinoline derivative quantified a symmetry-independent type I C-F···F-C interaction, further establishing the role of these contacts in the absence of stronger hydrogen bond donors. acs.org The geometrical parameters for such interactions are crucial for their characterization and are summarized in Table 2 based on representative studies.
Table 2: Geometrical Parameters for Fluorine-Mediated Intermolecular Interactions in Isoquinoline Derivatives
| Interaction Type | Distance (Å) | Angle (°) | Reference |
| C-H···F | 2.2 - 2.8 | 120 - 170 | acs.org |
| C-F···F-C (Type I) | ~2.9 | ~150 | acs.org |
| C-F···F-C (Type II) | ~2.8 | ~90 | researchgate.net |
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal, providing a graphical representation of molecules as they "see" each other in the crystalline environment.
For compounds containing a 4-fluorophenyl group, Hirshfeld analysis has been instrumental in delineating the contributions of various intermolecular contacts. nih.govresearchgate.net The analysis generates a 3D surface mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For instance, in the crystal structure of a chalcone (B49325) derivative containing a 4-fluorophenyl moiety, Hirshfeld analysis revealed that over 90% of the intermolecular contacts involved hydrogen atoms. nih.gov The analysis of 2-(4-fluorophenyl)-2,3–dihydroquinazolin-4(1H)-one, another related heterocyclic compound, also utilized Hirshfeld surfaces to analyze the percentage of different intermolecular interactions. researchgate.net
Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Fluorinated Compound
| Interatomic Contact | Percentage Contribution (%) |
| H···H | ~40-50 |
| C···H/H···C | ~15-25 |
| O···H/H···O | ~10-20 |
| F···H/H···F | ~5-15 |
| C···C | ~5-10 |
Note: The values are illustrative and based on analyses of structurally similar compounds.
Molecular Recognition Mechanisms (Chemical Perspective)
From a chemical perspective, understanding how this compound interacts with biological targets is paramount for its development as a potential therapeutic agent. Computational docking studies and the analysis of binding site interactions provide a molecular-level view of these recognition processes.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. wustl.edu For isoquinoline derivatives, which have shown a wide range of biological activities including anticancer and antimicrobial effects, docking studies are essential for identifying potential protein targets and understanding their mechanism of action. nih.govnih.govsemanticscholar.org
Docking simulations of dihydroisoquinoline derivatives into the active site of enzymes like leucine (B10760876) aminopeptidase (B13392206) have been performed to explore possible binding modes. nih.gov These studies often reveal that the ligand can form key interactions, such as hydrogen bonds and coordination with metal ions, which are essential for its inhibitory activity. The binding energy, calculated by scoring functions within the docking software, provides an estimate of the binding affinity and helps in ranking potential drug candidates.
For this compound, docking studies would involve placing the molecule into the binding sites of various putative protein targets. The process would explore different conformations of the ligand and identify the most energetically favorable binding pose. The results would be presented in terms of binding energy (or score) and the predicted interactions with the protein residues.
Table 4: Illustrative Data from a Hypothetical Docking Study of this compound
| Protein Target | Binding Energy (kcal/mol) | Predicted Key Interacting Residues | Predicted Interaction Types |
| Kinase A | -8.5 | Asp145, Lys72, Phe80 | Hydrogen bond, π-π stacking |
| Protease B | -7.9 | Gly121, His41, Tyr54 | Hydrogen bond, C-H···π |
| Receptor C | -9.2 | Trp320, Arg82, Ser128 | π-π stacking, C-H···F, Ionic |
Note: This table is for illustrative purposes and does not represent actual experimental data.
The analysis of the chemical interactions at the binding site provides a detailed understanding of the molecular recognition process. For isoquinoline-based compounds, several types of interactions are consistently observed in docking studies.
Hydrogen bonding is a critical interaction, often involving the nitrogen atom of the isoquinoline ring acting as a hydrogen bond acceptor. In derivatives with hydroxyl or amide groups, these can act as both hydrogen bond donors and acceptors. For example, docking studies of isoquinoline derivatives have shown the formation of hydrogen bonds with residues such as Glycine in the active site of enzymes. nih.gov
Aromatic stacking , including π-π and T-shaped interactions, is another key feature. The planar aromatic systems of the isoquinoline and the 4-fluorophenyl ring can engage in stacking interactions with aromatic residues of the protein, such as Phenylalanine, Tyrosine, and Tryptophan. rsc.org These interactions are crucial for the proper orientation and stabilization of the ligand within the binding pocket.
Ionic interactions may occur if the isoquinoline nitrogen is protonated, allowing it to form a salt bridge with negatively charged residues like Aspartate or Glutamate in the binding site.
The fluorine atom can also participate in specific interactions within the binding site, such as C-H···F or C-F···π interactions, further contributing to the binding affinity and selectivity of the compound. A molecular docking study of a biologically potent isoquinoline derivative highlighted the role of fluorine-mediated interactions in the binding to the cyclooxygenase-2 (COX-2) enzyme. acs.org
A comprehensive analysis of these interactions is essential for the structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors based on the this compound scaffold.
Structure Mechanism Relationships in Molecular Interactions of 1 4 Fluorophenyl Isoquinoline and Its Analogues Chemical Perspective
Elucidating the Chemical Basis for Molecular Selectivity
The selectivity of a molecule for its biological target is a cornerstone of rational drug design, minimizing off-target effects. For isoquinoline (B145761) derivatives, selectivity is not governed by a single factor but rather by a complex interplay of steric, electronic, and hydrophobic interactions.
The precise geometry of the isoquinoline scaffold allows its substituents to probe specific sub-pockets within a binding site. For instance, in protein kinases, selectivity is achieved through a combination of hydrophobic contacts and crucial hydrogen bonds formed with the isoquinoline ring. nih.gov The orientation of the 4-fluorophenyl group is critical; it can fit into hydrophobic cavities, and its interactions can confer selectivity for one biological target over another. Molecular modeling of isoquinoline sulfonamides has revealed that while a hydrogen bond involving the ring's nitrogen atom is essential for binding, the selectivity among different kinases is primarily dictated by the interactions of substituents at other positions on the ring. nih.gov
Studies on isoquinolinone analogues targeting melatonin (B1676174) receptors highlight this principle. The high conservation in the binding pockets of MT1 and MT2 receptors makes achieving selectivity challenging. However, specific residues can differentiate between ligands. For example, a subset of hydrophobic residues may form a unique binding cavity that favorably accommodates the aromatic substituent of certain isoquinolinones, thereby conferring selectivity for the MT2 receptor.
Furthermore, quantitative structure-activity relationship (QSAR) models for isoquinoline-1,3-dione derivatives have shown that a combination of parameters—including steric, electrostatic, hydrophobic, and hydrogen-bonding characteristics—is necessary to explain their selective activity. This multi-faceted requirement underscores that selectivity arises from the molecule's ability to satisfy a unique combination of structural and chemical requirements presented by the target's binding site.
Impact of Fluorine Substitution on Reactivity and Molecular Recognition
The substitution of hydrogen with fluorine on the phenyl ring at position 1 of the isoquinoline scaffold has profound effects on the molecule's chemical properties and its subsequent molecular interactions. Fluorine is a small, highly electronegative atom that can significantly alter the electronic distribution of the aromatic ring without adding significant steric bulk. nih.gov
This high electronegativity can lead to several important effects:
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the isoquinoline nitrogen, affecting its ability to form hydrogen bonds or engage in ionic interactions at physiological pH.
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole interactions and, notably, halogen bonds. It can also form orthogonal multipolar interactions with carbonyl groups in protein backbones, contributing to binding affinity and stability.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often improves the pharmacokinetic profile of a compound by increasing its metabolic stability.
Computational studies on related heterocyclic systems have demonstrated that fluorine substitution can dramatically increase reactivity toward nucleophilic attack by stabilizing transition states. nih.gov While 1-(4-Fluorophenyl)isoquinoline itself is stable, this underlying principle of electronic modulation by fluorine influences how the molecule is recognized by its biological targets. The altered electrostatic potential of the fluorophenyl ring changes how it interacts with amino acid residues, potentially enhancing π-π stacking interactions or creating favorable contacts within the binding pocket that would not occur with an unsubstituted phenyl ring.
| Compound | Target | Binding Score (kcal/mol) | Binding Free Energy (ΔG bind) (kcal/mol) |
|---|---|---|---|
| N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F) | MAO-A | - | -35.80 |
| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) | MAO-A | -7.24 | -38.24 |
| Harmine (Reference) | MAO-A | -6.57 | -27.82 |
Data adapted from studies on analogous quinoline systems to illustrate the impact of halogen substitution.
Investigation of the Isoquinoline Scaffold's Role in Chemical Binding Mechanisms
The isoquinoline ring system is not merely a passive framework but an active participant in molecular binding. It is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, diverse biological targets. nih.govrsc.org This versatility stems from its unique combination of structural and chemical features.
Key contributions of the isoquinoline scaffold include:
Hydrogen Bonding: The nitrogen atom at position 2 is a critical hydrogen bond acceptor. nih.gov This interaction is often essential for anchoring the ligand within the active site of enzymes like protein kinases, providing a key point of interaction that ensures proper orientation for other parts of the molecule. nih.gov
Rigid Planar Structure: The fused bicyclic system provides a rigid, planar surface that facilitates well-defined hydrophobic and van der Waals interactions. It is also ideal for participating in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan in a target protein.
Vectorial Orientation of Substituents: The rigid nature of the scaffold ensures that substituents, like the 4-fluorophenyl group at position 1, are held in a specific and predictable spatial orientation. This precise positioning is crucial for the substituent to fit into and interact with specific sub-pockets of a binding site, which is a key determinant of both affinity and selectivity.
Molecular dynamics studies on aryl-isoquinoline analogues targeting the anti-apoptotic protein Bcl-xL have shown that the scaffold facilitates critical hydrophobic interactions within the protein's binding groove. eurekaselect.com The fusion of other heterocyclic rings, such as in pyrrolo[2,1-a]isoquinolines, further leverages the isoquinoline core to create complex structures found in nature that exhibit potent biological activities. rsc.orgmdpi.com
Exploring Chemical Structure Modifications and their Influence on Molecular Interactions
Building upon the this compound core, systematic modifications to both the isoquinoline and the phenyl moieties have been explored to probe and optimize molecular interactions. Structure-activity relationship (SAR) studies are essential in mapping how these changes translate to biological activity.
Modifications to the Isoquinoline Ring: Adding substituents to the isoquinoline core can significantly alter binding affinity. For example, in the development of antitumor agents, the introduction of an O-(3-hydroxypropyl) group on an isoquinolin-1-one scaffold resulted in a 3- to 5-fold improvement in activity compared to the parent compound. nih.gov This suggests the hydroxyl and propyl groups were able to form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, within the target's active site.
Modifications to the Phenyl Ring: Changes to the phenyl ring substituent pattern directly impact interactions within hydrophobic pockets. In studies of related N-phenyl substituted isoquinoliniums, the type and position of substituents on the phenyl ring were critical for antifungal activity. researchgate.net
Complex Fusions and Derivations: Fusing the isoquinoline scaffold with other ring systems, as seen in pyrrolo[2,1-a]isoquinolines, creates novel chemical entities with distinct biological profiles. rsc.org These larger, more complex structures can span larger areas of a protein surface, potentially forming more numerous and stronger interactions. For instance, certain derivatives of this fused system show potent cytotoxic activity against various cancer cell lines, with their mechanism often linked to the inhibition of key enzymes like topoisomerase. rsc.org
The following table summarizes findings from SAR studies on various isoquinoline analogues, illustrating how structural changes affect biological outcomes.
| Core Scaffold | Modification | Biological Target/Assay | Observed Influence on Activity |
|---|---|---|---|
| Isoquinolin-1-one | Addition of O-(3-hydroxypropyl) group | Antitumor activity (human cell lines) | 3-5 times more potent than parent compound. nih.gov |
| Imidazo[2,1-a]isoquinoline | Selenation/Sulfenylation | Antifungal activity (A. niger, C. albican) | Compounds with 4-methoxy phenyl substitution showed significant activity. nih.gov |
| Aryl-isoquinoline | Molecular simplification of Sanguinarine | Antitumor activity (Glioblastoma cells) | Resulting analogues showed lower IC50 values than temozolomide (B1682018) and interacted with Bcl-xL. eurekaselect.com |
| Pyrrolo[2,1-a]isoquinoline (B1256269) | Varying substituents | Cytotoxicity (T47D breast cancer cells) | Compound 200c showed high potency with an IC50 of 2.34 μM. rsc.org |
These examples demonstrate that a deep understanding of the structure-mechanism relationships is crucial for modifying the this compound scaffold to develop analogues with tailored molecular interaction profiles.
Exploration of Chemical Space Via Derivatization and Scaffold Functionalization
Design Principles for Novel 1-(4-Fluorophenyl)isoquinoline Derivatives
The design of new derivatives based on the this compound core is a strategic process aimed at systematically modifying the molecule to achieve desired chemical or physical properties. The core principles guiding this process involve structure-activity relationship (SAR) studies, bioisosteric replacement, and scaffold modification to modulate factors like molecular size, rigidity, and flexibility. nih.govnih.gov
Structure-Activity Relationship (SAR) Insights: SAR studies on related isoquinoline (B145761) and quinoline (B57606) scaffolds provide a foundational framework for designing novel derivatives. nih.govnih.govresearchgate.net Key modification points on the this compound scaffold include:
The Isoquinoline Core: Substitution at positions C-3, C-4, C-6, and C-7 can significantly influence the molecule's electronic and steric profile. nih.govrsc.org Introducing electron-donating or electron-withdrawing groups can alter the reactivity and intermolecular interactions of the heterocyclic system.
The 4-Fluorophenyl Ring: The fluorine atom is a critical feature, often incorporated to enhance metabolic stability or binding affinity through favorable electrostatic interactions. frontiersin.org Modifications typically involve adding other substituents to the phenyl ring or replacing it entirely to probe the necessity of this specific moiety.
The Linkage: While the direct C1-phenyl bond is a defining feature, design strategies may explore introducing linkers (e.g., carbonyl, ether) or modifying the core to an isoquinolin-1-one to create bioisosteres of other active compounds. nih.govnih.gov
Molecular Hybridization and Scaffolding: A common design principle is molecular hybridization, where the core scaffold is combined with other known pharmacophores or heterocyclic systems. nih.gov For the this compound structure, this could involve fusing another ring system to the isoquinoline core, such as an imidazo, pyrrolo, or triazolo ring, creating more complex, rigid structures. researchgate.net
Control of Physicochemical Properties: Design strategies often focus on modulating the molecule's physicochemical properties. For instance, introducing polar functional groups (e.g., hydroxyl, amine) can increase hydrophilicity, while extending side chains or adding bulky groups can impact solubility and molecular size. nih.gov The rigidity of the molecular side chains attached to the core scaffold is another critical design parameter that can be adjusted to optimize interactions with biological targets. nih.gov
Synthetic Strategies for Analog Generation
A wide range of synthetic methodologies can be employed to generate analogs of this compound. These strategies include classical cyclization reactions that build the core structure from precursors, as well as modern functionalization techniques that modify the pre-formed scaffold.
Core Synthesis via Cyclization Reactions: Traditional methods for constructing the isoquinoline ring system remain highly relevant for generating substituted analogs. These reactions build the heterocyclic core from acyclic precursors, allowing for the incorporation of diversity based on the choice of starting materials.
Bischler-Napieralski Reaction: This is a cornerstone method for synthesizing 3,4-dihydroisoquinolines, which are immediate precursors to isoquinolines. quimicaorganica.orgpharmaguideline.com The reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. To generate analogs of this compound, one would start with a 2-phenylethylamine and acylate it with a derivative of 4-fluorobenzoyl chloride. Subsequent aromatization of the resulting dihydroisoquinoline yields the desired product. pharmaguideline.comsemanticscholar.org
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. quimicaorganica.orgpharmaguideline.comsemanticscholar.org While this method directly produces the reduced tetrahydroisoquinoline ring, subsequent oxidation can furnish the fully aromatic isoquinoline scaffold.
Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal. It provides a direct route to the isoquinoline core itself. quimicaorganica.org
Scaffold Functionalization and Modification: Once the core this compound is synthesized, it can be further modified through various functionalization reactions to introduce a wide range of substituents.
Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are powerful tools for creating C-C and C-N bonds. thieme.deorganic-chemistry.org For instance, if a halogen atom is present on the isoquinoline ring, Suzuki, Stille, or Buchwald-Hartwig coupling reactions can be used to introduce aryl, alkyl, or amino substituents.
C-H Bond Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an atom-economical way to add complexity. rsc.orgorganic-chemistry.org Rhodium(III) or Ruthenium(II)-catalyzed C-H activation can be used to introduce substituents at specific positions of the isoquinoline ring. organic-chemistry.org
Heterocyclic Fusion: The isoquinoline scaffold can be used as a building block for more complex polycyclic systems. Annulation reactions, where a new ring is fused onto the existing core, can generate novel frameworks such as indolo[2,1-a]isoquinolines or benzo nih.govmdpi.comimidazo[2,1-a]isoquinolines. researchgate.net
Photochemical Reactions: Light-mediated reactions offer mild conditions for functionalization. For example, derivatives like 4-diazoisoquinoline-1,3-diones can undergo photochemical insertion reactions to introduce fluorinated moieties. nih.gov
| Synthetic Strategy | Description | Applicability for Analog Generation | Reference |
|---|---|---|---|
| Bischler-Napieralski Reaction | Acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline (B110456), followed by oxidation. | Synthesis of the core scaffold with substitutions at C1 (from the acyl group) and on the phenyl ring (from the phenylethylamine). | pharmaguideline.comsemanticscholar.org |
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde, followed by acid-catalyzed cyclization to a tetrahydroisoquinoline. | Generates the reduced tetrahydroisoquinoline core, which can be oxidized. Allows for diversity from both the amine and aldehyde components. | quimicaorganica.orgpharmaguideline.com |
| Palladium-Catalyzed Cross-Coupling | Coupling of a halogenated or triflated isoquinoline with boronic acids (Suzuki), organostannanes (Stille), or amines (Buchwald-Hartwig). | Introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups at specific positions on a pre-formed scaffold. | thieme.deorganic-chemistry.org |
| C-H Bond Functionalization | Direct conversion of a C-H bond into a C-C or C-X bond, often catalyzed by transition metals (e.g., Rh, Ru, Pd). | Late-stage functionalization to introduce substituents without pre-installed handles like halogens. | rsc.orgorganic-chemistry.org |
| Multi-component Reactions | Convergent assembly of three or more starting materials in a single operation to rapidly build molecular complexity. | Efficient construction of highly substituted isoquinolines from simple building blocks. | harvard.edu |
Methodologies for Chiral Synthesis and Stereochemical Control of Isoquinoline Derivatives
Many applications of isoquinoline derivatives require specific stereoisomers, as biological activity is often dependent on the three-dimensional arrangement of atoms. The primary route to chiral analogs of this compound involves the synthesis of its reduced form, 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline (THIQ), which possesses a stereocenter at the C-1 position. nih.govrsc.org
The most common strategy for achieving stereochemical control is the asymmetric reduction of a prochiral precursor, typically the corresponding 1-(4-Fluorophenyl)-3,4-dihydroisoquinoline (DHIQ). nih.govmdpi.com This C=N double bond can be reduced enantioselectively using several methods.
Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation: This is one of the most efficient and widely used methods. It involves the use of a chiral transition-metal catalyst to deliver hydrogen to one face of the imine double bond preferentially. mdpi.com
Catalysts and Ligands: Chiral complexes of ruthenium, rhodium, and iridium are commonly employed. mdpi.com The enantioselectivity of the reaction is dictated by the chiral phosphine (B1218219) or diamine ligands coordinated to the metal center.
Transfer Hydrogenation: Instead of using hydrogen gas, transfer hydrogenation uses a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in the presence of a chiral catalyst. This can sometimes offer milder reaction conditions. mdpi.com
Reduction with Chiral Hydride Reagents: Stoichiometric chiral reducing agents can be used to achieve enantioselective reduction. These reagents, such as those derived from sodium borohydride (B1222165) modified with chiral ligands like tartaric acid, can deliver a hydride ion stereoselectively. nih.gov
Use of Chiral Auxiliaries: In this approach, a chiral auxiliary is temporarily attached to the nitrogen atom of the DHIQ precursor. This auxiliary directs the approach of a standard, achiral reducing agent (e.g., NaBH₄) to one face of the imine, leading to a diastereoselective reduction. The auxiliary is then cleaved to yield the chiral THIQ product. nih.gov
Enantioselective Arylation: An alternative to reducing an existing DHIQ is the direct enantioselective addition of an aryl group to a suitable precursor. For example, the addition of arylzinc reagents (prepared from pinacol (B44631) arylboronic esters) to 3,4-dihydroisoquinoline N-oxides can be performed in the presence of a chiral ligand to yield (S)-1-aryl-THIQs with high enantiomeric excess. nih.gov
| Methodology | Description | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Enantioselective reduction of the C=N bond of a 3,4-dihydroisoquinoline using H₂ gas and a chiral catalyst. | Chiral Ru, Rh, or Ir complexes with chiral phosphine or diamine ligands. | mdpi.com |
| Asymmetric Transfer Hydrogenation | Reduction using a hydrogen donor molecule (e.g., formic acid, isopropanol) in the presence of a chiral catalyst. | Chiral transition-metal catalysts; Lewis acids (e.g., AgSbF₆) may be used as additives to improve performance. | mdpi.com |
| Chiral Hydride Agents | Stoichiometric reduction using a pre-formed chiral hydride-donating reagent. | NaBH₄ modified with chiral diols or acids (e.g., tartaric acid). | nih.gov |
| Chiral Auxiliary Control | A chiral group is temporarily attached to the nitrogen, directing a diastereoselective reduction by an achiral hydride. | Various chiral amines or alcohols as auxiliaries; standard reducing agents (NaBH₄, LiAlH₄). | nih.gov |
| Enantioselective Arylation | Addition of an organometallic aryl reagent to a prochiral isoquinoline derivative. | Arylzinc reagents with chiral amino alcohol ligands. | nih.gov |
Future Directions and Emerging Research Avenues in 1 4 Fluorophenyl Isoquinoline Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the isoquinoline (B145761) scaffold has been a topic of intense research, leading to a wealth of synthetic methods. nih.gov However, the demand for environmentally benign and efficient processes continues to drive innovation. Future research in the synthesis of 1-(4-fluorophenyl)isoquinoline is expected to focus on the principles of green chemistry. rsc.org This includes the development of catalytic systems that are recyclable and the use of non-toxic, biodegradable solvents. rsc.org
Atom-economical reactions, which maximize the incorporation of starting materials into the final product, are also a key area of interest. Methodologies such as C-H activation and photocatalysis are emerging as powerful tools for the construction of complex isoquinoline derivatives with high efficiency and reduced waste. ijpsjournal.com The broader adoption of 3d-metal catalysis, photocatalysis, and biocatalysis will be instrumental in improving the sustainability of synthesizing complex isoquinoline derivatives. ijpsjournal.com Microwave-assisted synthesis is another promising approach for accelerating reaction times and improving yields of substituted isoquinolines. nih.gov
A comparative overview of traditional versus emerging sustainable synthetic routes is presented below:
| Methodology | Traditional Approach | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |
| Catalysis | Often relies on stoichiometric amounts of reagents or precious metal catalysts. | Utilization of earth-abundant metal catalysts, recyclable catalysts, and biocatalysis. ijpsjournal.com | Reduced cost, lower environmental impact, and increased process efficiency. |
| Solvents | Frequent use of volatile and toxic organic solvents. | Employment of benign solvents like water, ionic liquids, or solvent-free conditions. rsc.org | Enhanced safety, reduced pollution, and alignment with green chemistry principles. |
| Energy Input | Conventional heating methods requiring significant energy consumption. | Microwave irradiation and photocatalysis. nih.govijpsjournal.com | Faster reaction times, lower energy usage, and often milder reaction conditions. |
| Reaction Design | Multi-step syntheses with the generation of significant waste. | Atom-economical reactions like C-H functionalization and domino reactions. nih.govijpsjournal.com | Higher efficiency, reduced byproduct formation, and simplified purification processes. |
Advanced Characterization Techniques for Complex Isoquinoline Structures
The unambiguous determination of the three-dimensional structure of complex molecules is crucial for understanding their properties and reactivity. While standard techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are routinely used for the characterization of isoquinoline derivatives, the increasing complexity of newly synthesized molecules necessitates the use of more advanced methods. acs.org
Computational methods, particularly Density Functional Theory (DFT) calculations, are becoming increasingly important in complementing experimental data. elsevierpure.comelsevierpure.com DFT can be used to predict spectroscopic properties, analyze molecular orbitals, and investigate the geometries of both ground and excited states. elsevierpure.comelsevierpure.com The combination of experimental and computational techniques provides a comprehensive understanding of the structural and electronic properties of these complex heterocyclic systems.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
Retrosynthetic analysis, a key process in planning the synthesis of a target molecule, can be significantly enhanced by ML algorithms. researchgate.net These algorithms can identify strategic bond disconnections and suggest suitable starting materials, streamlining the synthetic planning process. Furthermore, AI models can be trained to predict the properties of virtual compounds, enabling the in silico design of novel this compound derivatives with desired functionalities. rjptonline.org This data-driven approach has the potential to significantly reduce the time and resources required for the development of new molecules. nih.gov
The impact of AI and ML on the synthetic workflow can be summarized as follows:
| Stage of Synthesis | Traditional Approach | AI/ML-Enhanced Approach | Potential Benefits |
| Route Design | Relies on chemist's intuition and literature precedent. | AI-driven retrosynthesis to propose diverse and novel synthetic routes. researchgate.netcas.org | Faster identification of viable synthetic pathways, including non-obvious ones. |
| Reaction Prediction | Based on established chemical principles and empirical observations. | ML models predict reaction products, yields, and optimal conditions. researchgate.netrjptonline.org | Increased success rate of reactions, reduced need for extensive optimization. |
| Compound Design | Iterative synthesis and testing of new molecules. | In silico screening of virtual libraries to identify candidates with desired properties. rjptonline.org | Accelerated discovery of new compounds with tailored functionalities. |
Deeper Understanding of Noncovalent Interactions in Isoquinoline Chemistry
Noncovalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, play a critical role in determining the three-dimensional structure, stability, and intermolecular recognition properties of molecules. nih.govrsc.orgmdpi.com In the context of this compound, the interplay of these weak interactions is crucial for its solid-state packing and its interactions with other molecules. researchgate.net
The presence of the fluorine atom in the 4-position of the phenyl ring introduces the possibility of halogen bonding and alters the electronic distribution of the aromatic system, thereby influencing π-π stacking interactions. mdpi.com A deeper understanding of these noncovalent forces can be achieved through a combination of high-resolution structural analysis and computational modeling. nih.gov This knowledge is essential for the rational design of crystal structures with specific properties and for understanding the interactions of these molecules in biological systems. researchgate.net
Application of Chemical Principles for Tailored Molecular Functionality (excluding specified exclusions)
The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile biological activities and interesting photophysical properties. nih.govnih.govresearchgate.net The functionalization of the this compound core allows for the fine-tuning of its properties. For instance, the introduction of specific substituents can modulate the compound's fluorescence quantum yield and emission wavelength. nih.govresearchgate.net
By applying fundamental chemical principles, such as understanding the electronic effects of substituents and their steric influences, it is possible to design and synthesize derivatives of this compound with tailored functionalities. nih.gov This includes the development of novel fluorescent probes, materials with specific optical properties, and ligands for catalysis. The strategic placement of functional groups can lead to molecules with enhanced performance in a variety of applications.
Q & A
Q. What are the common synthetic routes for 1-(4-Fluorophenyl)isoquinoline, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, between 4-fluorophenylboronic acid and halogenated isoquinoline precursors. For example, a method using PdCl₂(PPh₃)₂ as a catalyst with K₂CO₃ in a dioxane/water solvent system has been reported to achieve moderate yields (~62%) . Optimization requires precise control of temperature (80–100°C), pH (neutral to slightly basic), and stoichiometric ratios of reactants. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and purity .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR spectroscopy : To identify aromatic proton environments and confirm substitution patterns .
- High-resolution mass spectrometry (HRMS) : For verifying molecular weight and isotopic patterns .
- X-ray crystallography : If single crystals are obtainable, this provides unambiguous structural confirmation, as demonstrated in related isoquinoline derivatives .
Advanced Research Questions
Q. How does the 4-fluorophenyl substituent influence the electronic and reactivity profile of isoquinoline?
The electron-withdrawing fluorine atom alters the π-electron density of the aromatic ring, enhancing electrophilic substitution reactivity at specific positions. Computational studies (e.g., DFT calculations) can model these effects, while experimental data from UV-Vis spectroscopy and cyclic voltammetry may reveal changes in redox behavior compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in biological activity data for fluorinated isoquinoline derivatives?
Discrepancies often arise from variations in assay conditions (e.g., solvent polarity, pH) or impurities in synthesized compounds. A systematic approach includes:
- Reproducing experiments under standardized conditions.
- HPLC purification to eliminate byproducts.
- Dose-response studies to validate activity trends. Cross-referencing with crystallographic data (e.g., bond lengths in fluorophenyl groups) can also clarify structure-activity relationships .
Methodological Challenges
Q. How can researchers optimize palladium-catalyzed coupling reactions for this compound when facing low yields?
- Catalyst screening : Test alternatives like Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) to improve turnover .
- Solvent optimization : Replace dioxane with toluene or THF to enhance solubility of aromatic intermediates.
- Additives : Use phase-transfer catalysts (e.g., TBAB) to stabilize reactive intermediates in biphasic systems .
Q. What computational tools are suitable for predicting the spectroscopic properties of this compound?
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can simulate NMR chemical shifts and vibrational spectra (IR/Raman). These models correlate well with experimental data when solvent effects (e.g., PCM for polar solvents) are included .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
